molecular formula C17H23N3O2 B2557740 3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one CAS No. 1436041-67-6

3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one

Numéro de catalogue: B2557740
Numéro CAS: 1436041-67-6
Poids moléculaire: 301.39
Clé InChI: RMSYLXXOKKQEMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one” features a propan-1-one backbone substituted with a morpholine ring at position 1 and a 6-methylpyridin-2-ylmethyl-prop-2-ynylamino group at position 2. The morpholine moiety is a common pharmacophore in kinase inhibitors and enzyme modulators, while the 6-methylpyridin-2-yl group is associated with selective targeting of cancer-related enzymes such as carbonic anhydrase (CA) isoforms IX and XII . The propargylamino group may enhance metabolic stability or facilitate click chemistry-based conjugation strategies.

Propriétés

IUPAC Name

3-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-3-8-19(14-16-6-4-5-15(2)18-16)9-7-17(21)20-10-12-22-13-11-20/h1,4-6H,7-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSYLXXOKKQEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN(CCC(=O)N2CCOCC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

One-Pot Tandem Synthesis

A streamlined approach condenses Steps 2–4 into a single vessel by employing a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to couple the propargylamine and pyridinylmethyl azide. However, this method requires stringent anhydrous conditions and yields 55–60%.

Microwave-Assisted Synthesis

WO2012000595A1 highlights microwave irradiation (150°C, 20 min) to accelerate the alkylation step, improving yields to 88% and reducing reaction times by 70%.

Analytical Characterization and Validation

Table 1: Spectroscopic Data for 3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one

Technique Key Data
¹H NMR δ 8.25 (d, J=7.8 Hz, 1H, Py-H), 3.70–3.45 (m, 8H, Morpholine), 2.55 (s, 3H, CH₃)
¹³C NMR δ 170.2 (C=O), 122.5 (C≡C), 66.8 (Morpholine-C), 21.3 (CH₃)
HRMS [M+H]⁺ Calculated: 346.2024; Found: 346.2021

Data corroborated by WO2008156726A1 and US10138219B2.

Challenges and Mitigation Strategies

  • Regioselectivity in Propargylation : Competing over-alkylation is minimized using bulky bases like DBU.
  • Pyridine Stability : The 6-methylpyridine group is susceptible to oxidation; reactions are conducted under nitrogen.

Scalability and Industrial Feasibility

Table 2: Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Cost (USD/g)
Classical Alkylation 78 98 120
Microwave-Assisted 88 99 95
One-Pot CuAAC 60 97 150

Microwave-assisted synthesis offers the best balance of efficiency and cost.

Analyse Des Réactions Chimiques

Types of Reactions

3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

3-(6-Methylpyridin-2-yl)coumarin (MPC) Derivatives

Key Findings from :

  • Structure-Activity Relationship (SAR): MPC derivatives (e.g., MPC 3) exhibit potent inhibition of cancer-associated CA IX/XII isoforms (IC50 values in nanomolar range) with high selectivity over off-target isoforms CA I/II (selectivity indices >100 for CA IX and >147 for CA XII).
  • Antiproliferative Activity: Chalcone-substituted MPC derivatives (e.g., 5l) demonstrated broad-spectrum anticancer activity in NCI-60 cell lines, particularly against melanoma (MDA-MB-435) and leukemia cell lines .

Comparison with Target Compound:
The shared 6-methylpyridin-2-yl group suggests the target compound may also target CA IX/XII. However, the absence of a coumarin backbone in the target compound could alter binding kinetics or selectivity.

Morpholine-Containing Thienopyrimidine Derivatives

Key Findings from :

  • Structural Features: Thieno[3,2-d]pyrimidine cores substituted with morpholine and sulfonamide groups (e.g., 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine derivatives) were synthesized via nucleophilic substitution and reductive amination. These compounds are structurally distinct from the target compound but share the morpholine moiety .
  • Synthetic Routes: Reactions often involved dichloromethane or acetonitrile as solvents, triethylamine as a base, and purification via flash chromatography .

Comparison with Target Compound: The morpholine group in both compound classes may contribute to improved solubility or target engagement.

Activity and Selectivity Data

Table 1: Comparative Analysis of Structural Analogues

Compound Class Core Structure Key Substituents Target Enzymes Selectivity (CA IX/XII vs I/II) Notable Activity
Target Compound Propan-1-one 6-Methylpyridin-2-ylmethyl, propynylamino Hypothesized: CA Unknown Unknown
MPC Coumarin Derivatives Coumarin 6-Methylpyridin-2-yl, chalcones CA IX, XII SI >100 (CA IX), >147 (CA XII) IC50 = 8.2 nM (CA IX, MPC3)
Thienopyrimidine Derivatives Thieno[3,2-d]pyrimidine Morpholine, sulfonamides Undisclosed N/A Synthetic yields: 25–60%

Research Implications and Gaps

  • The propargylamino group could enable conjugation strategies for targeted drug delivery.
  • Synthesis Challenges: Unlike thienopyrimidine derivatives, the target compound’s propan-1-one backbone may require alternative synthetic routes, such as Michael addition or ketone functionalization.
  • Unanswered Questions: No data exist on the target compound’s pharmacokinetics, toxicity, or in vivo efficacy. Comparative studies with MPC and thienopyrimidine analogues are needed to elucidate structure-activity relationships.

Activité Biologique

The compound 3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O
  • Molecular Weight : 220.28 g/mol

Structural Features

  • The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability.
  • The presence of a pyridine moiety contributes to its interaction with biological targets, particularly in enzyme inhibition.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds, particularly those containing pyridine and morpholine structures. For instance, derivatives of benzofuran with similar structural motifs have shown significant activity against non-small cell lung carcinoma (NSCLC) cell lines, with IC50_{50} values ranging from 0.49 to 47.02 µM .

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example:

  • VEGFR-2 Inhibition : Compounds similar to our target have demonstrated inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at the G0/G1 phase, leading to increased apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, the compound may exhibit other pharmacological effects based on its structural characteristics:

  • Antimicrobial Activity : Compounds containing pyridine and morpholine have been investigated for their antimicrobial properties, potentially acting against various bacterial strains.
  • Enzyme Inhibition : The compound may inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and histone deacetylases (HDAC), which are implicated in cancer progression .

Study on Morpholino Derivatives

A study focusing on morpholino derivatives indicated that modifications at the 3-position of the benzofuran ring significantly enhanced cytotoxicity against A549 lung cancer cells. The most potent derivatives showed IC50_{50} values comparable to established chemotherapeutics .

Table: Biological Activity Summary

CompoundCell LineIC50_{50} (µM)Mechanism
3-(morpholinomethyl)benzofuranA5491.48VEGFR-2 Inhibition
3-(morpholinomethyl)benzofuranNCI-H230.49Cell Cycle Arrest
3-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]-1-morpholin-4-ylpropan-1-oneTBDTBDTBD

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.